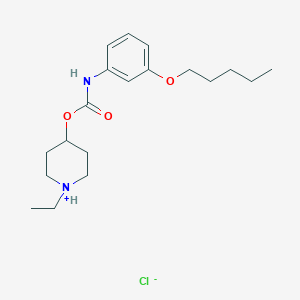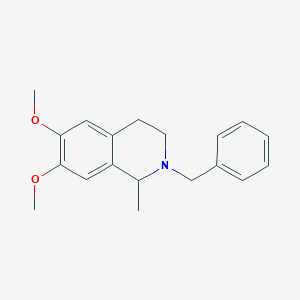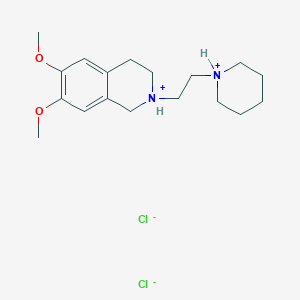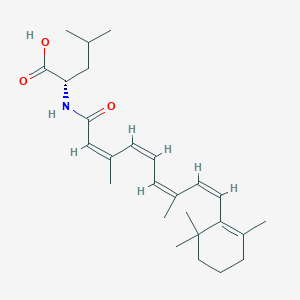
N-(Retinoyl)-DL-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Retinoyl)-DL-leucine, also known as retinyl leucine, is a synthetic retinoid that has gained attention in scientific research due to its potential for various applications. Retinoids are a class of chemical compounds that are structurally related to vitamin A and have been found to play a crucial role in various biological processes, including cell growth and differentiation. Retinyl leucine is a hybrid molecule that combines the properties of retinoids and amino acids, making it a promising candidate for various biomedical applications.
作用機序
Retinoids, including N-(Retinoyl)-DL-leucine leucine, exert their effects by binding to specific receptors in the cell nucleus. Once bound, retinoids regulate gene expression, leading to changes in cell growth and differentiation. Retinyl leucine has been found to bind to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are involved in various biological processes, including skin development and immune function.
Biochemical and Physiological Effects:
Retinyl leucine has been found to exhibit various biochemical and physiological effects, including increased collagen production, improved skin texture and tone, and reduced inflammation. Additionally, N-(Retinoyl)-DL-leucine leucine has been found to stimulate cell differentiation and proliferation, which may have potential applications in tissue engineering and regenerative medicine.
実験室実験の利点と制限
Retinyl leucine has several advantages for laboratory experiments, including its stability and solubility in water and organic solvents. Additionally, N-(Retinoyl)-DL-leucine leucine can be easily synthesized in large quantities, making it a cost-effective option for research. However, N-(Retinoyl)-DL-leucine leucine has some limitations, including its potential toxicity and the need for specialized expertise and equipment for synthesis and analysis.
将来の方向性
There are several future directions for research on N-(Retinoyl)-DL-leucine leucine, including its potential as a drug delivery system for various therapeutic agents, its use in tissue engineering and regenerative medicine, and its applications in cosmetics and skincare products. Additionally, further research is needed to fully understand the mechanisms of action of N-(Retinoyl)-DL-leucine leucine and to optimize its synthesis and formulation for various applications.
合成法
Retinyl leucine can be synthesized through a multi-step process that involves the reaction of retinol with leucine. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity of the final product. The synthesis of N-(Retinoyl)-DL-leucine leucine is a complex process that requires expertise in organic chemistry and specialized equipment.
科学的研究の応用
Retinyl leucine has been investigated for various biomedical applications, including its potential as a drug delivery system and as a therapeutic agent for skin disorders. The unique structure of N-(Retinoyl)-DL-leucine leucine allows it to penetrate the skin more effectively than other retinoids, making it a promising candidate for topical applications. Additionally, N-(Retinoyl)-DL-leucine leucine has been found to exhibit anti-inflammatory and anti-aging properties, which may have potential applications in cosmetics and skincare products.
特性
CAS番号 |
110683-02-8 |
|---|---|
製品名 |
N-(Retinoyl)-DL-leucine |
分子式 |
C17H25FO3 |
分子量 |
413.6 g/mol |
IUPAC名 |
(2S)-2-[[(2Z,4Z,6Z,8Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C26H39NO3/c1-18(2)16-23(25(29)30)27-24(28)17-20(4)11-8-10-19(3)13-14-22-21(5)12-9-15-26(22,6)7/h8,10-11,13-14,17-18,23H,9,12,15-16H2,1-7H3,(H,27,28)(H,29,30)/b11-8-,14-13-,19-10-,20-17-/t23-/m0/s1 |
InChIキー |
XILISIALPJYAMY-GTCOHCSCSA-N |
異性体SMILES |
CC1=C(C(CCC1)(C)C)/C=C\C(=C/C=C\C(=C/C(=O)N[C@@H](CC(C)C)C(=O)O)\C)\C |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC(CC(C)C)C(=O)O)C)C |
正規SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC(CC(C)C)C(=O)O)C)C |
その他のCAS番号 |
110769-97-6 |
同義語 |
N-retinoylleucine N-retinoylleucine, (Z,E,E,E)-isomer N-trans-retinoyl-DL-leucine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





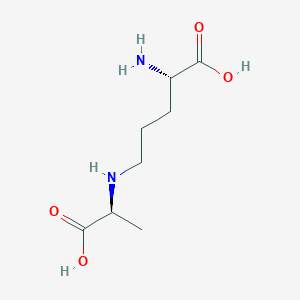


![N-[(E,3R,4R,5R,9R,10S,11S)-10-hydroxy-11-[(1S,3S,4R,5S,7R,8R,12E,14E,17S,19R)-17-hydroxy-4-(hydroxymethyl)-3,5,7-trimethoxy-8,14-dimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B216857.png)


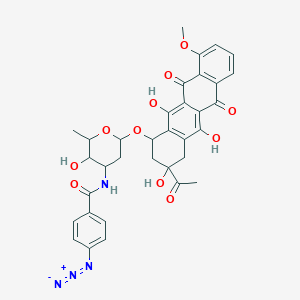
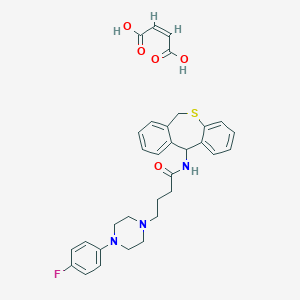
![(E,5S,6S)-5-acetyloxy-6-[(3R,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B216892.png)
